Uridine, 3',5'-diazido-2',3'-dideoxy-
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Overview
Description
Uridine, 3’,5’-diazido-2’,3’-dideoxy- is a synthetic nucleoside analog It is structurally derived from uridine, a naturally occurring nucleoside, but with modifications at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 3’,5’-diazido-2’,3’-dideoxy- typically involves multiple steps, starting from uridine. The key steps include the selective protection of hydroxyl groups, followed by azidation reactions to introduce azido groups at the 3’ and 5’ positions. The reaction conditions often require the use of azidating agents such as sodium azide in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for Uridine, 3’,5’-diazido-2’,3’-dideoxy- are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Uridine, 3’,5’-diazido-2’,3’-dideoxy- can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido groups can be reduced to amines under suitable conditions.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogenation Catalysts: Used for the reduction of azido groups to amines.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products
Aminated Derivatives: Formed from the reduction of azido groups.
Triazole Derivatives: Formed from cycloaddition reactions.
Scientific Research Applications
Uridine, 3’,5’-diazido-2’,3’-dideoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on nucleic acid metabolism and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of Uridine, 3’,5’-diazido-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The azido groups can also participate in bioorthogonal reactions, allowing for the labeling and tracking of nucleic acids in biological systems.
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): Another nucleoside analog with azido groups, used as an antiviral drug.
2’,3’-Dideoxyuridine: A nucleoside analog lacking hydroxyl groups at the 2’ and 3’ positions.
Uniqueness
Uridine, 3’,5’-diazido-2’,3’-dideoxy- is unique due to the presence of azido groups at both the 3’ and 5’ positions, which allows for specific chemical modifications and reactions that are not possible with other nucleoside analogs.
Properties
CAS No. |
136466-27-8 |
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Molecular Formula |
C9H10N8O4 |
Molecular Weight |
294.23 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-[azido(hydroxy)methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N8O4/c10-15-13-4-3-6(21-7(4)8(19)14-16-11)17-2-1-5(18)12-9(17)20/h1-2,4,6-8,19H,3H2,(H,12,18,20)/t4-,6+,7-,8?/m0/s1 |
InChI Key |
KCPSFJPBWLVUDO-XKBRQERYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)C(N=[N+]=[N-])O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)C(N=[N+]=[N-])O)N=[N+]=[N-] |
Origin of Product |
United States |
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